

# Pyrene-PEG3-azide molecular weight and formula

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## Compound of Interest

Compound Name: Pyrene-PEG3-azide

CAS No.: 1817735-36-6

Cat. No.: B610355

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## Abstract

**Pyrene-PEG3-azide** is a high-performance hetero-bifunctional linker widely utilized in bio-orthogonal chemistry and supramolecular assembly.[1] By combining the solvatochromic and  $\pi$ -stacking capabilities of the pyrene fluorophore with the bio-inert flexibility of a polyethylene glycol (PEG) spacer and the chemoselectivity of an azide group, this reagent serves as a critical tool for surface functionalization (e.g., graphene, carbon nanotubes) and fluorescent labeling of alkyne-modified biomolecules. This technical guide provides a definitive analysis of its physicochemical specifications, spectral behaviors, and validated experimental protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

## Chemical Identity & Physicochemical Specifications

The nomenclature "**Pyrene-PEG3-azide**" can refer to slightly different structural isomers depending on the synthetic route (e.g., amide-linked vs. ether-linked).[1] Below are the specifications for the most widely cited commercial variant (e.g., BroadPharm BP-22916), optimized for stability and solubility.

## Molecular Specifications

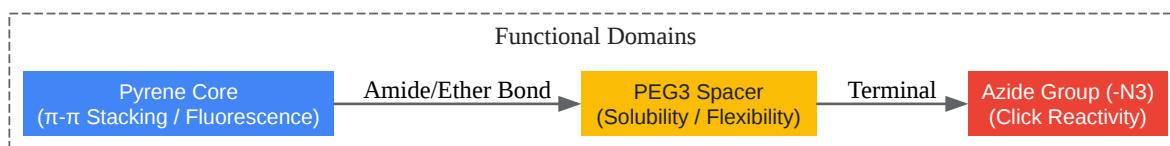
Property	Specification	Notes
Chemical Name	Pyrene-PEG3-azide	Often chemically defined as N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-4-(pyren-1-yl)butanamide or similar derivatives depending on the "PEG3" definition. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>25</sub> H <sub>28</sub> N <sub>4</sub> O <sub>4</sub>	Standard commercial variant (BroadPharm). <a href="#">[1]</a>
Molecular Weight	448.50 g/mol	Monoisotopic mass should be verified for MS applications.
CAS Number	2713446-71-8	Alternate CAS (1817735-36-6) may refer to isomeric forms. <a href="#">[1]</a>
Appearance	Pale yellow to off-white solid	Color intensity correlates with purity and oxidation state. <a href="#">[1]</a>
Solubility	DMSO, DMF, DCM, Chloroform	Low water solubility; requires organic co-solvent for aqueous labeling. <a href="#">[4]</a>

## Structural Architecture

The molecule is composed of three distinct functional domains, each serving a specific experimental purpose:

- Pyrene Moiety (C<sub>16</sub>H<sub>9</sub>-): A flat, polycyclic aromatic hydrocarbon (PAH) responsible for fluorescence and non-covalent  $\pi$ - $\pi$  stacking interactions with carbon allotropes (graphene, CNTs).[\[1\]](#)
- PEG3 Spacer (-(CH<sub>2</sub>CH<sub>2</sub>O)<sub>3</sub>-): A hydrophilic linker that enhances water solubility, reduces steric hindrance during conjugation, and suppresses non-specific binding.[\[1\]](#)

- Azide Handle (-N<sub>3</sub>): A bio-orthogonal reactive group that undergoes click chemistry (CuAAC or SPAAC) with alkynes.[1]



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Figure 1: Structural logic of **Pyrene-PEG3-azide**, highlighting the modular functionality of its three domains.[1]

## Spectral Characteristics

Pyrene is unique among fluorophores due to its sensitivity to the local microenvironment and its ability to form excimers (excited-state dimers).[1]

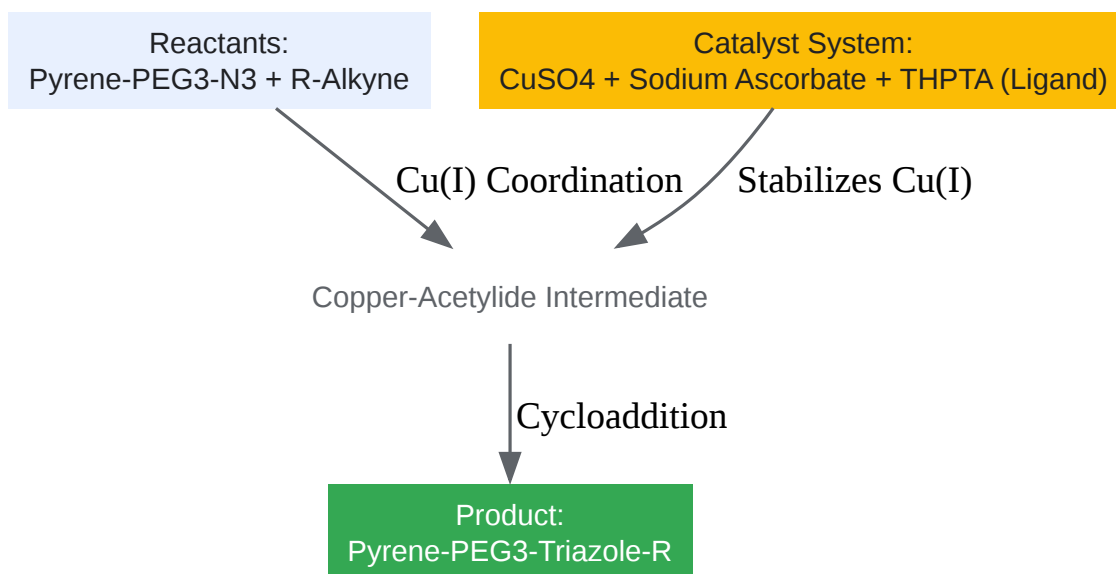
- Excitation Max ( $\lambda_{ex}$ ): ~343 nm (Peaks also at 326 nm, 313 nm).[1]
- Emission Max ( $\lambda_{em}$ ):
  - Monomer Emission: ~377 nm and 397 nm (Sharp, structured peaks). Dominant at low concentrations (<1  $\mu$ M).[1]
  - Excimer Emission: ~470–480 nm (Broad, structureless band). Dominant at high concentrations or when pyrene moieties are forced into proximity (e.g., stacked on a surface or clustered on a polymer).

Application Insight: The ratio of excimer ( $I_{480}$ ) to monomer ( $I_{377}$ ) intensity is a powerful metric for determining the density of labeling on a surface or the aggregation state of a conjugate.

## Mechanism of Action: CuAAC Click Chemistry

The primary application of **Pyrene-PEG3-azide** is the conjugation to alkyne-bearing targets via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This reaction yields a stable

1,4-disubstituted 1,2,3-triazole linkage.[1]



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Figure 2: The CuAAC reaction pathway.[1] The use of a ligand (THPTA) is critical to protect the pyrene fluorophore from oxidation and prevent copper precipitation.

## Experimental Protocols

### Protocol A: Bio-orthogonal Labeling of Alkyne-Modified Proteins

Objective: Conjugate **Pyrene-PEG3-azide** to a protein containing a terminal alkyne (e.g., metabolically labeled with homopropargylglycine).

Reagents Required:

- Protein-Alkyne (in PBS, pH 7.4).[1]
- **Pyrene-PEG3-azide** (10 mM stock in DMSO).[1]
- CuSO<sub>4</sub> (20 mM in water).[1][5]
- THPTA Ligand (100 mM in water).[1][5]

- Sodium Ascorbate (100 mM in water, freshly prepared).

#### Step-by-Step Methodology:

- Preparation: Dilute the protein to 1–2 mg/mL in PBS.
- Reagent Mixing (The "Click Cocktail"): Premix the Copper-Ligand complex to prevent protein precipitation.[1]
  - Mix 1  $\mu$ L of  $\text{CuSO}_4$  (20 mM) with 2  $\mu$ L of THPTA (100 mM). Incubate for 1 minute.
- Reaction Assembly:
  - Add **Pyrene-PEG3-azide** stock to the protein solution (Final conc: 50–100  $\mu$ M, or 5–10x molar excess over protein).[1]
  - Add the pre-mixed Cu-THPTA complex.[1][5]
  - Add 5  $\mu$ L of Sodium Ascorbate (100 mM) to initiate the reaction.[1]
- Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark (Pyrene is light-sensitive).
- Purification: Remove excess **Pyrene-PEG3-azide** using a desalting column (e.g., PD-10 or Zeba Spin) or dialysis against PBS.[1] Unreacted pyrene is hydrophobic and may stick to plastic; ensure thorough washing.

## Protocol B: Non-Covalent Functionalization of Graphene/CNTs

Objective: Use **Pyrene-PEG3-azide** to functionalize a carbon nanotube (CNT) surface via  $\pi$ - $\pi$  stacking, leaving the azide available for subsequent click chemistry.[1]

- Dispersion: Suspend CNTs (1 mg/mL) in DMF via bath sonication (30 mins).
- Incubation: Add **Pyrene-PEG3-azide** (1 mM final concentration) to the CNT suspension.

- **Equilibrium:** Stir gently for 12–24 hours at RT. The pyrene moiety will adsorb onto the CNT surface.
- **Washing:** Centrifuge (12,000 rpm, 20 mins) to pellet the CNTs. Discard supernatant (excess pyrene).[1] Resuspend in fresh DMF or water. Repeat 3x to ensure only physisorbed pyrene remains.
- **Validation:** Measure Fluorescence. Monomer emission should be quenched due to interaction with CNT, but subsequent "click" reaction on the azide tail can be verified by attaching a secondary dye (e.g., Cy5-alkyne) and observing Cy5 fluorescence on the CNT.

## Quality Control & Handling

- **Storage:** Store dry powder at -20°C under argon/nitrogen. Protect from light.[1][5]
- **Stock Solutions:** Dissolve in anhydrous DMSO or DMF. Stock solutions (10–100 mM) are stable for 3 months at -20°C if kept dry.[1] Avoid aqueous storage due to potential hydrolysis of amide linkages over long periods.
- **Safety:** Azides are stable but should not be concentrated to dryness in the presence of metals or acids. Pyrene is a suspected mutagen; handle with PPE.

## References

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[Link\[1\]](#)
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## Sources

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